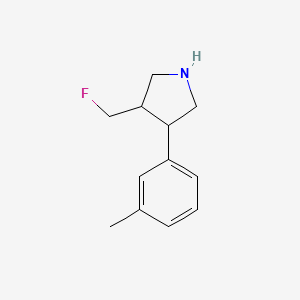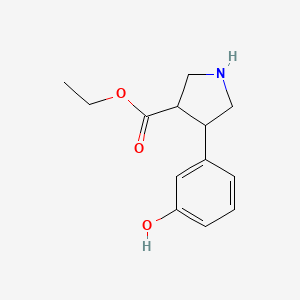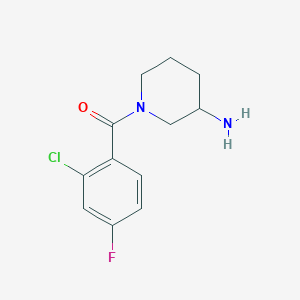
(3-アミノピペリジン-1-イル)(2-クロロ-4-フルオロフェニル)メタノン
説明
(3-Aminopiperidin-1-yl)(2-chloro-4-fluorophenyl)methanone is a useful research compound. Its molecular formula is C12H14ClFN2O and its molecular weight is 256.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Aminopiperidin-1-yl)(2-chloro-4-fluorophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Aminopiperidin-1-yl)(2-chloro-4-fluorophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品研究:抗ウイルス剤
インドール誘導体は、我々の関心対象の化合物と構造的に類似しており、顕著な抗ウイルス活性を有することが報告されている . 特に、6-アミノ-4-置換アルキル-1H-インドール-2-置換カルボン酸エステルなどの誘導体は、インフルエンザA型ウイルスおよびコクサッキーウイルスB4に対する阻害活性を示している . これは、(3-アミノピペリジン-1-イル)(2-クロロ-4-フルオロフェニル)メタノンを合成して、潜在的な抗ウイルス剤として役立つ誘導体を作成できることを示唆しており、この分野におけるさらなる調査を正当化するものである。
化粧品業界:チロシナーゼ阻害
チロシナーゼはメラニン生成に関与する酵素であり、その阻害剤は、美白や色素沈着症の治療のために、化粧品業界で求められている . 我々の化合物に存在する3-クロロ-4-フルオロフェニルモチーフは、チロシナーゼ阻害剤の特定に活用されてきており、(3-アミノピペリジン-1-イル)(2-クロロ-4-フルオロフェニル)メタノンが、新しい化粧品開発のための候補となりうることを示唆している .
神経変性疾患研究:パーキンソン病
メラニンの過剰産生は、パーキンソン病の神経変性プロセスに関連している . 我々の化合物がチロシナーゼを阻害する可能性があることから、パーキンソン病におけるメラニン過剰産生の影響を軽減することを目的とした治療薬の研究において、貴重な分子となる可能性がある。
抗がん研究
インドール誘導体は、抗がん活性を有することが判明している . (3-アミノピペリジン-1-イル)(2-クロロ-4-フルオロフェニル)メタノンの構造的特徴から、類似の特性を示す可能性があると仮定できる。これは、抗がん剤としての潜在的な用途に関する研究の道を拓くものである。
抗菌研究
インドール誘導体の幅広い生物学的活性には、抗菌特性が含まれる . これは、我々の化合物を合成して、薬剤耐性菌に対する闘いにおいて重要な、抗菌剤として作用する誘導体を作成できることを示唆している。
抗炎症研究
インドール誘導体は、抗炎症特性でも知られている . したがって、(3-アミノピペリジン-1-イル)(2-クロロ-4-フルオロフェニル)メタノンは、抗炎症薬開発における潜在的な用途を検討できる。
抗糖尿病研究
研究により、特定のインドール誘導体が抗糖尿病活性を示すことが示されている . これは、我々の化合物が、糖尿病の治療を目的とした新薬の合成に役立つ可能性があることを意味している。
抗マラリア研究
インドール誘導体は、抗マラリア剤として有望視されている . (3-アミノピペリジン-1-イル)(2-クロロ-4-フルオロフェニル)メタノンを、抗マラリア特性を持つ化合物に開発する可能性は、マラリア治療研究への重要な貢献となる可能性がある。
特性
IUPAC Name |
(3-aminopiperidin-1-yl)-(2-chloro-4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2O/c13-11-6-8(14)3-4-10(11)12(17)16-5-1-2-9(15)7-16/h3-4,6,9H,1-2,5,7,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJFCDHBLIRRGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=C(C=C2)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


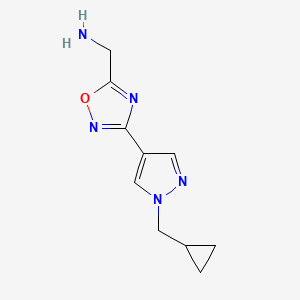


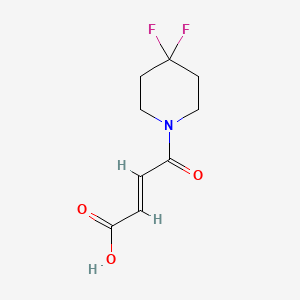
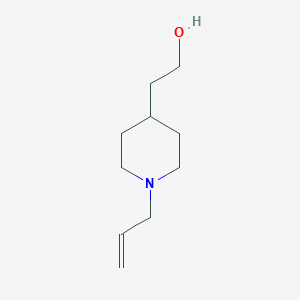

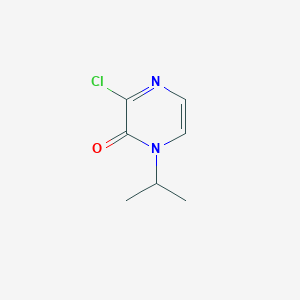

![7-Ethyl-5-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1488453.png)



